molecular formula C10H10F2O2 B13312010 2-(2,6-Difluoro-3-methylphenyl)propanoic acid

2-(2,6-Difluoro-3-methylphenyl)propanoic acid

Cat. No.: B13312010
M. Wt: 200.18 g/mol
InChI Key: YWGSQJCELPWQRG-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2,6-Difluoro-3-methylphenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-5-3-4-7(11)8(9(5)12)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)

InChI Key

YWGSQJCELPWQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)C(=O)O)F

Origin of Product

United States

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